Cas no 67643-51-0 (2,4-dibromo-5-methylaniline)
2,4-dibromo-5-methylaniline Chemical and Physical Properties
Names and Identifiers
-
- 2,4-dibromo-5-methylaniline
- 3-Methyl-4,6-dibromoaniline
- (2,4-dibromo-5-methylphenyl)amine
- 2,4-Dibrom-5-methyl-anilin
- 2,4-dibromo-5-methyl-aniline
- 4.6-Dibrom-3-amino-toluol
- 4.6-Dibrom-m-toluidin
- 4.6-Dibromo-m-toluidin
- Z1269169709
- SCHEMBL2321600
- 67643-51-0
- SCA64351
- DB-392017
- EN300-1428721
- AC-907/25004639
- 2,4-Dibromo-5-methylbenzenamine
- AKOS024259817
- CS-0234544
- 2,4-dibromo-5-methylphenylamine
- MFCD00234284
-
- MDL: MFCD00234284
- Inchi: 1S/C7H7Br2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
- InChI Key: LOTJCUXBWOAEDD-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1C)N)Br
Computed Properties
- Exact Mass: 262.89500
- Monoisotopic Mass: 262.895
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02000
- LogP: 3.68340
2,4-dibromo-5-methylaniline Customs Data
- HS CODE:2921430090
- Customs Data:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,4-dibromo-5-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 038636-1g |
2,4-Dibromo-5-methylaniline |
67643-51-0 | 95% | 1g |
£361.00 | 2022-02-28 | |
| Fluorochem | 038636-5g |
2,4-Dibromo-5-methylaniline |
67643-51-0 | 95% | 5g |
£1083.00 | 2022-02-28 | |
| Alichem | A019148706-1g |
2,4-Dibromo-5-methylaniline |
67643-51-0 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Enamine | EN300-1428721-0.05g |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95% | 0.05g |
$72.0 | 2023-07-10 | |
| Enamine | EN300-1428721-0.1g |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95% | 0.1g |
$108.0 | 2023-07-10 | |
| Enamine | EN300-1428721-0.25g |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95% | 0.25g |
$154.0 | 2023-07-10 | |
| Enamine | EN300-1428721-0.5g |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95% | 0.5g |
$243.0 | 2023-07-10 | |
| Enamine | EN300-1428721-1.0g |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95% | 1.0g |
$311.0 | 2023-07-10 | |
| Enamine | EN300-1428721-2.5g |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95% | 2.5g |
$475.0 | 2023-07-10 | |
| Enamine | EN300-1428721-5.0g |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95% | 5.0g |
$749.0 | 2023-07-10 |
2,4-dibromo-5-methylaniline Suppliers
2,4-dibromo-5-methylaniline Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2,4-dibromo-5-methylaniline
Professional Introduction to 2,4-dibromo-5-methylaniline (CAS No: 67643-51-0)
2,4-dibromo-5-methylaniline, identified by the Chemical Abstracts Service Number (CAS No) 67643-51-0, is a significant organic compound widely utilized in the field of pharmaceutical chemistry and material science. This compound belongs to the aniline derivatives category, characterized by its aromatic ring substituted with bromine and methyl groups. Its unique structural properties make it a valuable intermediate in synthesizing various bioactive molecules, including pharmaceuticals and specialty chemicals.
The molecular structure of 2,4-dibromo-5-methylaniline consists of a benzene ring with bromine atoms at the 2nd and 4th positions and a methyl group at the 5th position. This substitution pattern imparts distinct reactivity and electronic characteristics, making it a versatile building block in organic synthesis. The presence of bromine atoms enhances its utility as a halogenated aromatic compound, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
In recent years, 2,4-dibromo-5-methylaniline has garnered attention in the development of novel pharmaceutical agents. Researchers have explored its potential in designing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The brominated aromatic core allows for selective binding to protein targets, improving drug efficacy and minimizing side effects.
Moreover, the compound has been investigated for its applications in material science, particularly in the synthesis of organic semiconductors and liquid crystals. The electron-withdrawing nature of bromine substituents influences the electronic properties of the molecule, making it suitable for optoelectronic applications. Recent advancements have shown its incorporation into organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), where its structural rigidity and tunable electronic characteristics contribute to enhanced device performance.
The pharmaceutical industry has also leveraged 2,4-dibromo-5-methylaniline in the development of antimicrobial agents. Its structural motif is found to interact with bacterial enzymes, disrupting essential metabolic pathways. Preliminary clinical trials have highlighted its promising activity against drug-resistant strains of bacteria, underscoring its potential as a lead compound for novel antibiotics. The methylaniline group provides a scaffold for further derivatization, enabling fine-tuning of antimicrobial potency and spectrum.
From a synthetic chemistry perspective, 2,4-dibromo-5-methylaniline serves as a key intermediate in multi-step syntheses. Its halogenated structure allows for diverse transformations, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed coupling reactions. Recent methodologies have optimized its preparation through greener synthetic routes, reducing hazardous byproducts and improving atom economy. Such advancements align with the growing emphasis on sustainable chemistry practices in industrial applications.
The compound's role in medicinal chemistry extends beyond antibiotics and anticancer drugs. It has been explored as a precursor for antiviral agents, where its ability to mimic natural bioactive scaffolds is exploited. Researchers have synthesized analogs of 2,4-dibromo-5-methylaniline that exhibit inhibitory effects on viral proteases and polymerases. These findings highlight its versatility as a pharmacophore in addressing emerging infectious diseases.
In conclusion, 2,4-dibromo-5-methylaniline (CAS No: 67643-51-0) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it indispensable in drug discovery and advanced material synthesis. As research continues to uncover new functionalities and applications, this compound is poised to remain a cornerstone in modern chemical innovation.
67643-51-0 (2,4-dibromo-5-methylaniline) Related Products
- 6933-10-4(4-Bromo-3-methylaniline)
- 22364-27-8(Benzenamine,4,6-dibromo-2,3-dimethyl-)
- 202925-03-9(4-Bromo-3-methylaniline hydrochloride)
- 13194-73-5(3,5-Dibromo-4-methylaniline)
- 71642-16-5(3-Methyl-2,4,6-tribromoaniline)
- 6968-24-7(2,6-Dibromo-4-methylaniline)
- 53078-85-6(2-Bromo-5-methylaniline)
- 59557-90-3(4-Bromo-3,5-dimethylaniline)
- 26829-89-0(2,4-Dibromo-3,6-dimethylaniline)
- 54879-20-8(2-Bromo-3-methylaniline)